molecular formula C16H6Br4 B107014 1,3,6,8-Tetrabromopyrene CAS No. 128-63-2

1,3,6,8-Tetrabromopyrene

Cat. No.: B107014
CAS No.: 128-63-2
M. Wt: 517.8 g/mol
InChI Key: ZKBKRTZIYOKNRG-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrabromopyrene is an organic compound derived from pyrene, a well-known aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms attached to the pyrene core at the 1, 3, 6, and 8 positions. It is a yellow solid that is soluble in organic solvents such as benzene and dichloromethane.

Mechanism of Action

Target of Action

1,3,6,8-Tetrabromopyrene is primarily used as a reactant in the synthesis of pyrene-centered starburst oligofluorenes . These oligofluorenes are used in electroluminescent devices . The compound’s primary targets are therefore the molecular structures within these devices.

Mode of Action

The mode of action of this compound involves its interaction with other compounds during the synthesis process. It serves as a building block in the creation of blue to green OLED emitters . The bromine atoms in the compound can undergo reactions that allow for the attachment of other functional groups, leading to the formation of complex structures .

Biochemical Pathways

It is involved in the Ni-catalyzed Yamamoto reaction, a process used to create covalent organic polymers .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound has high gi absorption .

Result of Action

The result of this compound’s action is the formation of pyrene-centered starburst oligofluorenes, which display good film-forming ability and sky-blue fluorescence . These oligofluorenes are used in electroluminescent devices, contributing to their light-emitting properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of covalent organic polymers using the compound is carried out under specific conditions, such as a certain temperature . Additionally, the compound’s luminescent properties can be affected by the presence of metal ions and nitroaromatic explosives .

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a role in the creation of blue to green OLED emitters

Cellular Effects

It is known that this compound is used in the synthesis of materials that have applications in organic electronics Therefore, it may influence cell function through its role in these materials

Molecular Mechanism

It is known that this compound serves as a vital intermediate in synthetic routes

Temporal Effects in Laboratory Settings

It is known that this compound is used in the synthesis of materials that display good film-forming ability . Therefore, it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

It is known that this compound is used in the synthesis of materials that have applications in organic electronics . Therefore, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound is used in the synthesis of materials that have applications in organic electronics . Therefore, it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.

Subcellular Localization

It is known that this compound is used in the synthesis of materials that have applications in organic electronics . Therefore, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-tetrabromopyrene typically involves the bromination of pyrene. One of the earliest reported methods, by Vollmann in 1937, involves brominating pyrene with bromine in nitrobenzene. The reaction is carried out by heating the mixture at 120°C for 2 hours, followed by an additional 2 hours at 120-130°C . Another method involves brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride, followed by extraction with water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the controlled bromination of pyrene in suitable solvents under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature and reaction time, are carefully monitored to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrabromopyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki coupling can produce various substituted pyrene derivatives with different functional groups attached to the pyrene core .

Comparison with Similar Compounds

Similar Compounds

    1,3,6,8-Tetrabromoanthracene: Similar to 1,3,6,8-tetrabromopyrene, this compound has four bromine atoms attached to an anthracene core.

    1,3,6,8-Tetrabromonaphthalene: This compound has a naphthalene core with four bromine atoms at the 1, 3, 6, and 8 positions.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic properties and reactivity compared to other brominated polycyclic aromatic hydrocarbons. Its ability to undergo various substitution reactions and its applications in materials science and environmental studies make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,3,6,8-tetrabromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Br4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBKRTZIYOKNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029165
Record name 1,3,6,8-Tetrabromopyrene
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Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-63-2
Record name 1,3,6,8-Tetrabromopyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3,6,8-Tetrabromopyrene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 1,3,6,8-tetrabromo-
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Record name 1,3,6,8-Tetrabromopyrene
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Record name 1,3,6,8-tetrabromopyrene
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Record name 1,3,6,8-TETRABROMOPYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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